ATB-343

Description

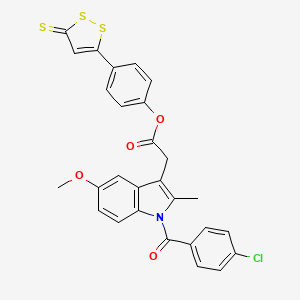

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20ClNO4S3/c1-16-22(14-26(31)34-20-9-5-17(6-10-20)25-15-27(35)37-36-25)23-13-21(33-2)11-12-24(23)30(16)28(32)18-3-7-19(29)8-4-18/h3-13,15H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLZXDOBSHEDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)C5=CC(=S)SS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClNO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648590 | |

| Record name | 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000700-26-4 | |

| Record name | 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Mechanisms and Cellular Actions of Atb 343

Inhibition of Cyclooxygenase (COX) Isoenzymes and Prostaglandin (B15479496) Biosynthesis by ATB-343

This compound, as an indomethacin (B1671933) derivative, primarily functions by inhibiting cyclooxygenase (COX) isoenzymes, thereby reducing prostaglandin biosynthesis. Indomethacin itself is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) guidetopharmacology.orgmims.com. Studies in rats have demonstrated that oral administration of this compound significantly inhibits gastric prostaglandin synthesis and systemic COX-1 activity wikipedia.org.

The inhibition of COX enzymes is a cornerstone of NSAID pharmacology, as these enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation rcsb.orgapexbt.com. COX-1 is constitutively expressed and involved in physiological functions, including the protection of the stomach lining, while COX-2 is typically induced during inflammatory processes nih.govsinobiological.com. The reduction in prostaglandin E2 (PGE2) biosynthesis, a direct consequence of COX inhibition, contributes to the alleviation of inflammatory responses nih.gov.

Mechanisms of Controlled Hydrogen Sulfide (B99878) (H2S) Release from this compound

This compound is specifically designed as an H2S-releasing compound nih.govwikipedia.orgmedchemexpress.comcaymanchem.com. While the precise chemical mechanism for H2S release from this compound itself is not exhaustively detailed in all literature, it is understood to be linked to a cleavable moiety that allows for controlled H2S liberation. For similar H2S-releasing NSAID derivatives, such as ATB-346 (a naproxen (B1676952) derivative), the mechanism involves the hydrolytic formation of H2S guidetopharmacology.org. This suggests that this compound likely employs a similar hydrolytic process to release H2S, ensuring its delivery at therapeutic sites. This controlled release is crucial for leveraging the cytoprotective and anti-inflammatory properties of H2S.

Influence of this compound on Leukocyte-Endothelial Interactions and Cellular Infiltration

A significant cellular action of this compound involves its influence on leukocyte-endothelial interactions and subsequent cellular infiltration, a critical step in the inflammatory cascade. Hydrogen sulfide, released from this compound, possesses potent anti-inflammatory effects, including the inhibition of leukocyte adhesion to the vascular endothelium and the reduction of leukocyte migration to inflammatory sites nih.govwikipedia.orgmedchemexpress.com.

Unlike its parent compound indomethacin, which can promote leukocyte adherence and gastric damage, this compound has been shown in rat models not to cause gastric damage or promote leukocyte adherence to vascular endothelium caymanchem.com. This beneficial effect is attributed to the H2S-releasing component, which counteracts the pro-adhesive effects sometimes associated with traditional NSAIDs. H2S-releasing derivatives of NSAIDs generally contribute to reducing the infiltration of leukocytes in various models of inflammation physiology.org.

Modulation of Key Inflammatory Signaling Pathways by this compound and H2S

Nuclear Factor Kappa B (NF-κB) is a pivotal transcription factor involved in regulating the expression of numerous pro-inflammatory genes, including those for chemokines, adhesion molecules, and cytokines bio-conferences.orguniprot.orgnih.gov. Its activation is a central event in inflammatory responses. Nonsteroidal anti-inflammatory drugs (NSAIDs) are known to suppress NF-κB activity physiology.org.

For H2S-releasing NSAID derivatives, such as ATB-346, direct evidence of NF-κB modulation exists. ATB-346 has been shown to significantly reduce the inflammatory response by inhibiting NF-κB researchgate.net. Mechanistically, it blocks the degradation of IκBα and inhibits the nuclear translocation of the p65 subunit (RELA), both of which are critical steps for NF-κB activation and subsequent gene expression researchgate.net. Given the similar design and therapeutic intent, it is inferred that this compound and its released H2S exert comparable inhibitory effects on the NF-κB signaling pathway.

The Nrf-2/HMOX-1/CO pathway plays a significant role in cellular defense against oxidative stress and inflammation, leading to the increased production of endogenous carbon monoxide (CO) nih.govguidetopharmacology.org. Heme oxygenase-1 (HMOX-1) is a stress-induced enzyme whose expression is upregulated via the Nrf-2 pathway as a cytoprotective mechanism in response to various cellular stresses, including inflammation guidetopharmacology.org.

In the context of H2S-NSAID pharmacology, the activation of the Nrf-2/HMOX-1/CO pathway is considered a mechanism contributing to the therapeutic properties of these compounds. For instance, ATB-346 administration resulted in a significant elevation of Nrf-2 and HMOX-1 protein expression in gastric mucosa, suggesting the involvement of this pathway in its beneficial effects nih.gov. This indicates that the H2S released from this compound likely contributes to the activation of the Nrf-2/HMOX-1 pathway, thereby enhancing antioxidant and anti-inflammatory responses through the production of CO and other downstream mediators.

Cross-Talk between Exogenous this compound and Endogenous H2S Production Systems

Hydrogen sulfide is increasingly recognized as an endogenous gasotransmitter, playing vital roles in various physiological processes, including the maintenance of gastrointestinal mucosal defense and repair, and exerting potent cytoprotective and anti-inflammatory actions nih.govwikipedia.orgcaymanchem.comceon.rs. The human body naturally produces H2S through enzymatic pathways involving enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH) ceon.rs.

The design of this compound as an H2S-releasing derivative suggests a deliberate strategy to leverage and augment these endogenous protective systems. The therapeutic benefits observed with H2S-releasing NSAIDs are often attributed to an additive or synergistic effect, indicating that two independent anti-inflammatory mechanisms—COX inhibition and H2S liberation—are simultaneously activated guidetopharmacology.org. While the effects of ATB-344 (another H2S-releasing indomethacin derivative) were primarily due to exogenous H2S delivery rather than modulation of endogenous H2S production, this exogenous H2S effectively counteracted the pathogenic COX inhibition in the gastric mucosa mdpi.com. This implies a beneficial cross-talk where the externally supplied H2S from this compound complements and reinforces the actions of the body's own H2S production systems, contributing to enhanced anti-inflammatory and cytoprotective outcomes.

Preclinical Efficacy Investigations of Atb 343 in Disease Models

Exploration of ATB-343's Efficacy in Extra-Gastrointestinal Disease Contexts

Cardiovascular System Modulatory Actions

Preclinical studies indicate that this compound exhibits modulatory actions within the cardiovascular system, primarily attributed to its H₂S-releasing capabilities. Hydrogen sulfide (B99878) is a naturally occurring gasotransmitter known for its vasodilator and inflammatory modulating activity mdpi.comwikipedia.org. Endogenous H₂S production in the cardiovascular system is largely regulated by the enzyme cystathionine (B15957) γ-lyase (CSE) caymanchem.comnih.gov.

A key finding in animal models demonstrates that, unlike its parent compound indomethacin (B1671933), this compound does not promote leukocyte adherence to the vascular endothelium mdpi.comwikipedia.orgscbt.com. This is a significant distinction, as leukocyte adherence to the vascular endothelium is often associated with NSAID-induced adverse effects, including gastric damage mdpi.comwikipedia.orgscbt.com. By inhibiting this adherence, this compound suggests a beneficial modulatory effect on vascular health and inflammation. Furthermore, H₂S itself has been shown to induce the relaxation of various systemic blood vessels, contributing to its role in blood pressure regulation caymanchem.comnih.gov. This vasorelaxant effect of H₂S occurs through both endothelium-dependent and -independent mechanisms nih.gov.

Renal Protective Mechanisms

The potential renal protective mechanisms of this compound are linked to the broader physiological roles of hydrogen sulfide within the kidney. H₂S is recognized for its ability to maintain kidney function, with its production in the kidney mediated by enzymes such as 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) caymanchem.com.

Conventional NSAIDs are known to carry a risk of kidney injury, particularly with chronic use, due to their impact on prostaglandin (B15479496) biosynthesis. However, the development of H₂S-releasing NSAIDs, including this compound, aims to mitigate these adverse effects. While direct quantitative data for this compound's specific renal protective effects are still emerging, the general principle suggests that gaseous mediators like H₂S can exert protective activity against kidney disorders. For instance, another H₂S-releasing NSAID, ATB-346, did not show significant renal side effects in a Phase 1 clinical trial involving healthy subjects, supporting the concept of an improved renal safety profile for this class of compounds. This suggests that the H₂S moiety in this compound may contribute to a more favorable renal profile compared to traditional indomethacin, by leveraging the cytoprotective properties of H₂S within the renal system.

Respiratory System Modulation and Anti-infective Potential

This compound demonstrates promise in the modulation of the respiratory system and exhibits anti-infective potential, primarily through its anti-inflammatory actions. This compound has been specifically noted for its ability to suppress respiratory infections.

The anti-inflammatory effects of this compound, stemming from its H₂S-releasing component, play a crucial role in its respiratory system modulation. Hydrogen sulfide has well-established anti-inflammatory properties, including the inhibition of leukocyte migration to inflammatory sites mdpi.comwikipedia.org. In models of inflammation, H₂S-releasing derivatives of NSAIDs have been shown to reduce the infiltration of leukocytes. This reduction in inflammatory cell infiltration, including neutrophils in the lung, is a key mechanism by which this compound can contribute to ameliorating inflammatory conditions within the respiratory tract. This broad anti-inflammatory action supports its potential in managing and suppressing inflammatory responses associated with respiratory infections.

Preclinical Safety and Toxicological Profile of Atb 343

Assessment of Gastrointestinal Tolerability and Mucosal Integrity

Conventional NSAIDs are widely known to cause gastrointestinal (GI) damage, including gastric ulcers, due to their mechanism of action, which involves inhibiting prostaglandin (B15479496) synthesis mims.com. The integration of an H2S-releasing moiety into NSAID structures is a strategy to improve their GI tolerability and preserve mucosal integrity chemsrc.com.

Comparative Analysis of Gastric Mucosal Damage Incidence

Preclinical studies have demonstrated that ATB-343 does not induce gastric damage in rats, a significant finding when compared to its parent compound, indomethacin (B1671933), which is known to cause such effects mims.com. This protective effect is attributed to the H2S-releasing component of this compound.

Further research involving ATB-346, another H2S-releasing NSAID (a derivative of naproxen), provides compelling evidence for the reduced incidence of gastric mucosal damage. In a Phase 2B study, the incidence of upper GI ulceration (defined as at least one ulcer ≥3-mm diameter) was markedly lower with ATB-346 compared to naproxen (B1676952). While 42% of subjects treated with naproxen developed at least one ulcer, only 3% of those treated with ATB-346 showed similar damage. Moreover, the naproxen group also exhibited a greater incidence of larger ulcers (≥5-mm diameter) and more ulcers per subject wikipedia.org. This comparative data highlights the potential for H2S-releasing NSAIDs to significantly improve gastric safety.

Table 1: Comparative Incidence of Gastric Ulceration

| Compound | Incidence of ≥3mm Gastric Ulcers |

| Naproxen | 42% wikipedia.org |

| ATB-346 | 3% wikipedia.org |

Evaluation of Intestinal Integrity and Permeability

Beyond gastric effects, the impact of compounds on intestinal integrity and permeability is a critical aspect of GI tolerability assessment. The intestinal epithelium acts as a primary barrier, and its compromised function can lead to increased permeability, allowing harmful substances to enter systemic circulation chem960.comnih.govethernet.edu.et. Preclinical models are utilized to evaluate changes in intestinal barrier function, often by assessing markers of permeability and direct mucosal injury nih.govguidetopharmacology.org.

While specific detailed data for this compound's direct impact on intestinal permeability was not explicitly detailed in the provided search results, studies on similar H2S-releasing NSAIDs, such as ATB-337 (a diclofenac (B195802) derivative), have shown a remarkable reduction in injury within the intestinal mucosa of rats compared to their parent drugs mims.com. This suggests a broader protective effect of the H2S-releasing moiety across the entire gastrointestinal tract, including the intestine, by maintaining mucosal integrity and potentially influencing barrier function.

Impact on Leukocyte Adhesion to Vascular Endothelium and Microvascular Function

Leukocyte adhesion to the vascular endothelium is a fundamental step in the inflammatory cascade and a key contributor to microvascular dysfunction kcl.ac.ukuni.luguidetopharmacology.org. Conventional NSAIDs can exacerbate this process, contributing to their adverse cardiovascular effects.

This compound has been shown in preclinical rat models not to promote leukocyte adherence to the vascular endothelium mims.com. This is a crucial distinction from indomethacin, which is known to induce such effects mims.com. The H2S component of this compound plays a significant role in this protective mechanism, as hydrogen sulfide (B99878) itself possesses anti-inflammatory effects, including the inhibition of leukocyte adhesion to the vascular endothelium and their subsequent migration to inflammatory sites wikipedia.orgfishersci.be. This beneficial effect on leukocyte-endothelial interactions suggests a potentially improved microvascular safety profile for this compound compared to traditional NSAIDs.

Systemic Safety Assessment and Potential Organ-Specific Toxicity

Preclinical safety assessments are comprehensively designed to evaluate the systemic and organ-specific toxicities of a compound. These studies typically involve single and repeated dose toxicity assessments in relevant animal models to identify potential target organs or functions affected and to establish a dose-response relationship for adverse effects. The aim is to characterize the pharmacological and toxicological effects before and throughout clinical development.

While detailed data on specific organ toxicities for this compound beyond its gastrointestinal and microvascular effects were not extensively provided in the search results, the overarching design principle of H2S-releasing NSAIDs is to reduce the systemic side effects commonly associated with conventional NSAIDs chemsrc.com. General toxicology programs assess various parameters, including hematology, clinical chemistry, and histopathology of major organs (e.g., liver, kidney, heart, lungs), to detect any signs of toxicity. The favorable profile observed for this compound regarding gastric damage and leukocyte adhesion suggests a targeted improvement in safety at these critical sites, which are often problematic with traditional NSAIDs.

Comparative Pharmacological Analysis of Atb 343 and Indomethacin

Differential Effects on Gastrointestinal Mucosal Defense Mechanisms

The primary advantage of ATB-343 over indomethacin (B1671933) lies in its significantly improved gastrointestinal safety profile, a direct consequence of the hydrogen sulfide-releasing moiety. While indomethacin is known to cause gastric injury by inhibiting the production of gastroprotective prostaglandins (B1171923), this compound demonstrates a protective effect on the gastric mucosa. tandfonline.comnih.gov

At a low dose (7 mg/kg), this compound has been shown to reduce the area of ischemia/reperfusion-induced gastric lesions in rats, whereas an equimolar dose of indomethacin exacerbated this damage. nih.gov This gastroprotective effect is attributed to the release of H₂S, which enhances the defensive capacity of the gastric mucosa. tandfonline.comnih.gov Unlike indomethacin, which decreases the content of cytoprotective prostaglandin (B15479496) E₂ (PGE₂) in the gastric mucosa, a low dose of this compound does not affect these levels, thereby preserving a crucial component of mucosal defense. tandfonline.comnih.gov

Furthermore, this compound demonstrates antioxidative properties that are absent in indomethacin. It has been observed to prevent RNA oxidation in the gastric mucosa and maintain or enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-2 (SOD-2). nih.gov In contrast, indomethacin can enhance the decline of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen, whereas this compound does not. nih.gov

The protective mechanisms of H₂S-releasing NSAIDs like this compound are multifaceted. H₂S is a mediator in mucosal defense, and its release from the parent drug counteracts the deleterious effects of cyclooxygenase (COX) inhibition on the gastric lining. tandfonline.com

Comparative Anti-inflammatory Potency and Efficacy in Standard Models

Both this compound and indomethacin exhibit potent anti-inflammatory activity. Studies have shown that the covalent attachment of an H₂S-releasing moiety to an NSAID can enhance its anti-inflammatory and analgesic potency.

For example, a study on an analogue of indomethacin showed 86.7% edema inhibition compared to a novel derivative which exhibited 90.5% inhibition, suggesting the potential for enhanced activity in this class of compounds.

| Compound | Model | Dose | % Inhibition of Edema (at 4 hours) |

|---|---|---|---|

| Indomethacin | Carrageenan-induced paw edema | 10 mg/kg | 57.66% |

| Indomethacin Analog | Carrageenan-induced paw edema | - | 86.7% |

Contrasting Modulations of Leukocyte Adherence and Inflammatory Cell Recruitment

A key mechanism in NSAID-induced gastrointestinal damage is the adherence of leukocytes to the vascular endothelium of the gastrointestinal microcirculation. Indomethacin has been shown to promote the adhesion of leukocytes in mesenteric venules. nih.gov This effect is a critical early event in the pathogenesis of NSAID-induced mucosal injury.

In contrast, H₂S-releasing NSAID derivatives, as a class, have been found to reduce leukocyte adherence to the vascular endothelium. This is a significant factor contributing to their improved gastrointestinal and cardiovascular safety profile. The release of H₂S from these compounds is believed to exert a protective effect on the vascular endothelium, thereby preventing the initiation of the inflammatory cascade that leads to mucosal damage.

Comparative Inhibition Profile of Cyclooxygenase (COX) Activity and Prostaglandin Synthesis

Indomethacin is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov The inhibition of COX-1 is primarily responsible for the gastrointestinal side effects of traditional NSAIDs, as this enzyme is involved in the production of prostaglandins that protect the gastric mucosa. The anti-inflammatory effects are largely attributed to the inhibition of COX-2.

This compound is designed to retain the COX-inhibiting capacity of indomethacin, which is essential for its anti-inflammatory action. At a dose of 7 mg/kg, this compound has been shown to inhibit systemic COX activity. tandfonline.comnih.gov However, a crucial difference is its effect on local prostaglandin synthesis within the gastric mucosa. At this gastroprotective dose, this compound does not significantly affect the gastric mucosal content of PGE₂, unlike indomethacin which causes a marked reduction. tandfonline.comnih.gov This localized sparing of protective prostaglandins is a key feature of its enhanced safety.

The following table summarizes the reported IC₅₀ values for indomethacin's inhibition of COX-1 and COX-2 from various sources. Specific IC₅₀ values for this compound were not available in the provided search results.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Source |

|---|---|---|---|---|

| Indomethacin | 0.0090 | 0.31 | 0.029 | nih.gov |

| Indomethacin | 0.027 | 0.127 | 0.21 | nih.gov |

| Indomethacin | 0.230 | 0.630 | 0.365 | |

| Indomethacin Sodium | 0.018 | 0.026 | 0.69 | nih.gov |

The data indicates that indomethacin is a potent inhibitor of both COX isoforms, with some studies suggesting a slight selectivity towards COX-1. The ability of this compound to deliver the anti-inflammatory benefits of COX inhibition while mitigating the gastrointestinal consequences through H₂S release represents a significant advancement in NSAID therapy.

Translational Significance and Future Trajectories in Atb 343 Research

Advancement from Preclinical Efficacy to Clinical Evaluation Feasibility

Preclinical studies have demonstrated promising efficacy and a favorable safety profile for ATB-343, particularly concerning gastrointestinal integrity. In rat models, this compound notably did not induce gastric damage or promote leukocyte adherence to the vascular endothelium, effects that are typically observed with indomethacin (B1671933) treatment alone. nih.govnih.gov This critical finding addresses a major limitation of traditional NSAIDs, which are known for causing significant gastrointestinal side effects, especially during chronic use. nih.gov

Furthermore, H₂S-releasing derivatives of NSAIDs, including this compound, have shown enhanced anti-inflammatory effects compared to their parent drugs. nih.govnih.gov For instance, this compound exhibits protective effects similar to ATB-337, a diclofenac (B195802) derivative, which was found to significantly reduce paw edema in carrageenan-induced inflammation in rats at a lower dose than diclofenac, suggesting superior anti-inflammatory potency. nih.gov Oral administration of this compound in rats also significantly inhibited gastric prostaglandin (B15479496) synthesis and systemic cyclooxygenase-1 (COX-1) activity. nih.gov These preclinical findings provide a robust foundation for advancing this compound into clinical evaluation, indicating its potential as a safer and more effective anti-inflammatory agent.

Identification and Validation of Pharmacodynamic and Safety Biomarkers

The identification and validation of pharmacodynamic (PD) and safety biomarkers are crucial for monitoring drug activity and patient response. For this compound, its mechanism of action involves the release of H₂S, a gasotransmitter with cytoprotective and anti-inflammatory properties. nih.govnih.gov Therefore, direct or indirect measures of H₂S levels in biological fluids or tissues could serve as key pharmacodynamic biomarkers. H₂S itself is involved in various physiological and pathophysiological processes, and the enzymes responsible for its endogenous production, such as cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), are considered potential molecular markers. nih.govnih.govclinicaltrialsarena.comexhalix-llc.commedscape.com

In the context of its anti-inflammatory effects, the reduction of leukocyte adherence to vascular endothelium and leukocyte migration to inflammatory sites, which are inhibited by this compound, could also serve as pharmacodynamic indicators. nih.govnih.gov From a safety perspective, the absence of gastric damage and reduced leukocyte adherence observed in preclinical studies, when compared to indomethacin, are direct indicators of its improved safety profile. nih.govnih.gov While general pharmacodynamic biomarkers related to inflammation or DNA damage response pathways exist, specific biomarkers directly validated for this compound's clinical development, beyond its H₂S release and anti-inflammatory actions, require further elucidation.

Comprehensive Characterization of Pharmacokinetics and Drug Metabolism

The pharmacokinetic (PK) and drug metabolism profile of this compound is central to understanding its systemic availability and therapeutic action. As a hybrid molecule, this compound is designed to release H₂S. nih.govnih.govnih.govclinicaltrialsarena.commdpi.comclinicaltrialsarena.com The endogenous production of H₂S occurs through enzymatic pathways involving CBS, CSE, and 3-MST, which convert cysteine into H₂S. nih.govnih.govclinicaltrialsarena.comexhalix-llc.commedscape.com The catabolism of H₂S involves mitochondrial oxidation to sulfate (B86663) and thiosulfate, as well as excretion via the kidneys or lungs, hemoglobin-mediated scavenging, and methylation. exhalix-llc.commedscape.com

While the general mechanisms of H₂S generation and disposition are understood, detailed pharmacokinetic parameters specific to this compound, such as its absorption rate, distribution volume, plasma half-life, and the precise metabolic pathways of the indomethacin moiety and the H₂S-releasing linker in vivo, are not extensively detailed in the current literature. Studies on other "ATB" compounds (e.g., ATB-346 or botanical drug Antitumor B) have characterized their pharmacokinetics, but these findings cannot be directly extrapolated to this compound. nih.govdrugbank.comppd.com Further dedicated PK studies are essential to fully characterize this compound's behavior in biological systems.

Long-Term Efficacy and Safety Studies in Relevant Preclinical Models

Long-term efficacy and safety studies in relevant preclinical models are critical for assessing the sustained therapeutic benefits and potential chronic toxicities of a compound before extensive human trials. H₂S donors, as a class, are known to provide significant long-term protection in various experimental models. clinicaltrialsarena.com Preclinical research generally aims to evaluate efficacy, safety, and potential side effects over extended periods, informing decisions for clinical trial design. clinicaltrialsarena.comfda.govbiospace.comannualreports.comnih.govahajournals.orgrevespcardiol.orgautotelic.co.kr

For this compound, while its immediate protective effects against gastric damage and anti-inflammatory actions in rats have been established, specific detailed long-term studies demonstrating the durability of its effects or comprehensive chronic toxicity assessments were not explicitly found in the search results. Such studies would typically involve prolonged administration in animal models to observe sustained therapeutic outcomes and potential cumulative toxicities, particularly relevant for a drug intended for chronic inflammatory conditions.

Synergistic Therapeutic Strategies and Combination Regimens with this compound

The design of this compound as an H₂S-releasing derivative inherently embodies a synergistic therapeutic strategy, combining the anti-inflammatory action of indomethacin with the cytoprotective and anti-inflammatory benefits of H₂S. This hybrid approach is intended to enhance efficacy and improve the safety profile compared to the parent NSAID alone. nih.govnih.gov

The broad physiological roles of H₂S, including its anti-inflammatory, vasodilator, and cytoprotective effects, suggest potential for this compound in combination with other therapeutic agents. For instance, H₂S-releasing compounds are being explored for their utility in conditions with a neuroinflammatory component, such as neurodegenerative disorders. medchemexpress.com While the literature broadly discusses the benefits of combination therapies in various disease contexts, specific published studies detailing combination regimens with this compound and other drugs were not identified. Future research could explore its synergistic potential with other anti-inflammatory agents, pain relievers, or drugs targeting specific disease pathologies where H₂S modulation could provide an added benefit.

Innovations in Drug Delivery Systems for Optimized this compound Pharmacotherapy

Innovations in drug delivery systems aim to optimize pharmacokinetic profiles, enhance bioavailability, improve targeting, and increase patient compliance. General advancements in this field include the development of nanoparticles, hydrogels, and microfabricated devices for sustained and targeted release, as well as strategies to protect drugs from the harsh gastrointestinal environment. nih.govclinicaltrialsarena.comtfscro.comrethinkingclinicaltrials.orgccmo.nl

Given that this compound was specifically engineered to overcome the gastrointestinal toxicity of indomethacin through its H₂S-releasing mechanism, the immediate need for GI-protective delivery systems might be less critical for this compound compared to conventional NSAIDs. However, for potential applications beyond systemic anti-inflammation, such as localized delivery for respiratory infections mdpi.com or targeted delivery for neuroinflammation researchgate.net, specialized drug delivery systems could be explored. For example, inhalable formulations for respiratory conditions or nanocarriers for targeted delivery to specific tissues could further optimize this compound's pharmacotherapy, though specific research on these innovations for this compound was not detailed.

Consideration of this compound's Role in Specific Vulnerable Populations (e.g., poly-morbid individuals)

The improved gastrointestinal safety profile of this compound compared to traditional NSAIDs makes it a compelling candidate for use in vulnerable populations, particularly polymorbid individuals who often have multiple co-existing health conditions and may be at higher risk for adverse drug reactions. nih.govnih.gov Polymorbidity is highly prevalent, especially in hospitalized populations, and often complicates drug selection due to potential drug-drug interactions and increased susceptibility to side effects. nih.gov

The reduced risk of gastric damage with this compound could be particularly beneficial for polymorbid patients who may be on multiple medications, some of which could exacerbate NSAID-induced GI issues. While specific clinical studies on this compound in polymorbid individuals were not identified, its enhanced safety in a critical area like gastrointestinal health suggests it could be a more suitable option for managing inflammation and pain in these complex patient populations, warranting further investigation in this context. Regulatory guidelines emphasize the ethical inclusion and protection of vulnerable populations in clinical trials, ensuring that research findings are applicable to these groups. nih.gov

Q & A

Q. What is the molecular rationale behind the structural design of ATB-343 as an H₂S-releasing NSAID hybrid?

this compound combines indomethacin (a non-steroidal anti-inflammatory drug) with an H₂S donor moiety (ADTOH) to mitigate gastrointestinal toxicity while enhancing anti-inflammatory efficacy. The hybrid structure leverages H₂S’s cytoprotective properties to counteract NSAID-induced mucosal damage. Preclinical studies demonstrate reduced leukocyte adhesion and accelerated ulcer healing compared to indomethacin alone .

Q. What experimental models are recommended for evaluating this compound’s anti-inflammatory and gastrointestinal safety profiles?

Key models include:

- In vivo : Rodent models of arthritis (e.g., collagen-induced arthritis) or chemically induced gastric ulcers.

- In vitro : COX-1/COX-2 inhibition assays, leukocyte adhesion assays, and intestinal epithelial cell viability tests. Metrics should compare ulcer incidence, prostaglandin suppression, and H₂S release kinetics against parent NSAIDs .

Q. How can researchers validate H₂S release kinetics from this compound in biological systems?

Use fluorometric assays (e.g., with SF7-AM probes) or polarographic sensors to quantify H₂S release in real time. Calibration against standard donors like NaHS or GYY4137 ensures accuracy. Note: H₂S release is pH-dependent, requiring controlled experimental conditions .

Advanced Research Questions

Q. How should contradictory data on this compound’s COX-2 selectivity be resolved?

Contradictions may arise from assay variability (e.g., recombinant COX-2 vs. tissue-derived enzymes). Mitigation strategies:

- Standardize enzyme sources and assay protocols (e.g., use human recombinant COX isoforms).

- Cross-validate with molecular docking studies to assess binding affinity differences.

- Compare inhibition profiles with selective COX-2 inhibitors (e.g., celecoxib) .

Q. What methodological approaches address the dual pharmacokinetic profiles of this compound (NSAID vs. H₂S donor)?

- Pharmacokinetic (PK) studies : Use HPLC-MS to separately quantify indomethacin and H₂S donor metabolites in plasma/tissues.

- Pharmacodynamic (PD) integration : Apply PK/PD modeling to correlate H₂S release with ulcer healing rates.

- Tissue-specific delivery : Evaluate nanoparticle encapsulation to target inflamed tissues and reduce systemic toxicity .

Q. How do researchers reconcile this compound’s anti-inflammatory efficacy with potential off-target effects in long-term studies?

- Longitudinal toxicity studies : Monitor renal function (creatinine clearance) and cardiovascular parameters (blood pressure, endothelial function) in chronic dosing models.

- Transcriptomic profiling : RNA-seq of gastric mucosa to identify pathways altered by prolonged H₂S exposure.

- Comparative analysis : Benchmark against other H₂S-NSAID hybrids (e.g., ATB-346) to isolate structure-activity relationships .

Experimental Design Challenges

Q. What controls are essential when testing this compound in neurodegenerative disease models (e.g., Alzheimer’s)?

- Positive controls : Include known neuroprotective H₂S donors (e.g., NaHS).

- Negative controls : Use indomethacin alone to isolate H₂S-specific effects.

- Biomarkers : Measure amyloid-β clearance, microglial activation (Iba-1 staining), and mitochondrial function (ATP assays) .

Q. How can in vitro-to-in vivo translation challenges be minimized in this compound research?

- Physiologically relevant models : Use 3D organoids or co-cultures (e.g., macrophages + epithelial cells) to mimic inflammatory microenvironments.

- Dose equivalence : Calculate human-equivalent doses using allometric scaling from rodent PK data.

- H₂S bioavailability : Adjust for species-specific differences in sulfide metabolism (e.g., murine vs. human cystathionine β-synthase activity) .

Data Analysis and Interpretation

Q. What statistical frameworks are optimal for analyzing non-linear H₂S release kinetics?

- Non-linear regression : Fit time-course data to Michaelis-Menten or Weibull models.

- Machine learning : Apply random forests to predict release patterns based on structural descriptors (e.g., donor moiety lipophilicity).

- Meta-analysis : Pool data from multiple studies to identify covariates (e.g., pH, temperature) .

Q. How should researchers address variability in H₂S quantification across laboratories?

- Inter-laboratory calibration : Share standardized protocols and reference samples (e.g., ATCC-certified cell lines).

- Method triangulation : Combine fluorometric, electrochemical, and gas chromatography data.

- Reporting standards : Adopt MIASE guidelines (Minimum Information About a Sulfide Experiment) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.